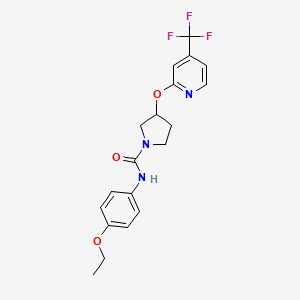
N-(4-ethoxyphenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide, a compound characterized by its complex structure, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of this compound is C19H21F3N4O2, with a molecular weight of 394.4 g/mol. The presence of the ethoxyphenyl group and the trifluoromethyl-substituted pyridine ring contributes to its unique chemical properties, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have reported IC50 values indicating moderate to strong inhibition against these enzymes, which are crucial for neurotransmission .
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and signal transduction pathways. This interaction can modulate receptor activity, leading to various physiological effects.
- Oxidative Stress Response : It has been suggested that compounds with similar structures can influence the Nrf2-Keap1 pathway, which plays a vital role in cellular defense against oxidative stress .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Research indicates that modifications to the trifluoromethyl group and the ethoxyphenyl moiety can significantly alter the compound's potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases AChE inhibition |
| Alteration of alkyl chain length | Affects solubility and bioavailability |
| Variation in pyridine substitution | Modulates receptor binding affinity |
Case Studies
Several studies have investigated the biological activity of this compound and related derivatives:
- Inhibition Studies : A study conducted on various derivatives revealed that compounds with similar structural motifs exhibited dual inhibitory effects on AChE and BChE, with IC50 values ranging from 5.4 μM to 10.4 μM .
- Cancer Cell Line Testing : In vivo studies demonstrated that certain derivatives showed selective growth inhibition in tumorigenic cell lines without affecting non-tumorigenic cells, suggesting potential applications in cancer therapy .
- Anti-inflammatory Activity : Compounds related to this structure have been evaluated for anti-inflammatory properties, showing promising results in inhibiting COX enzymes, which are crucial for inflammation pathways .
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-2-27-15-5-3-14(4-6-15)24-18(26)25-10-8-16(12-25)28-17-11-13(7-9-23-17)19(20,21)22/h3-7,9,11,16H,2,8,10,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSQJGXBGULSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














